Ascochitine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

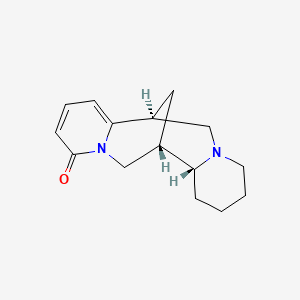

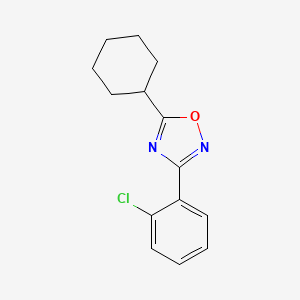

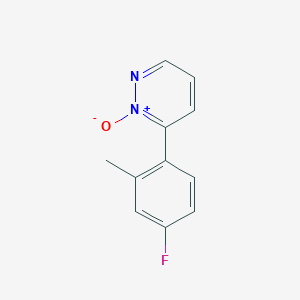

Ascochitine is a polyketide-derived secondary metabolite produced by species in the Didymellaceae family, including Ascochyta species pathogens of cool-season food legumes . It is structurally similar to the well-known mycotoxin citrinin and exhibits broad-spectrum phytotoxicity and antimicrobial activities .

Preparation Methods

The biosynthesis of ascochitine involves the methylation of a hexaketide, followed by cyclization, reduction to the aldehyde, dehydration, and eventually oxidation of the methyl group at C(7) to a carboxy group . Various synthetic approaches have been tried to synthesize the precursors, including the use of 1,3-dithians, an organo-lithium equivalent to the Friedel–Crafts reagent, and phase-transfer reactions . Industrial production methods typically involve culturing Ascochyta fabae on Czapek Dox nutrients supplemented with hot water extracts of the host plant, Vicia faba .

Chemical Reactions Analysis

Ascochitine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate, sodium hydroxide, and various organo-lithium compounds . Major products formed from these reactions include aldehydes and carboxylic acids .

Scientific Research Applications

Ascochitine has several scientific research applications. In chemistry, it is used to study the biosynthesis of polyketides and the mechanisms of enzyme-bound ester reductions . In biology, it is used to investigate the pathogenicity of legume-associated Ascochyta species and their interactions with host plants . In medicine, this compound’s antimicrobial properties are of interest for developing new antibiotics . In industry, it is used as a model compound for studying the production of secondary metabolites in fungi .

Mechanism of Action

Ascochitine exerts its effects through the inhibition of various cellular processes in plants and microbes. It is mainly produced from mature hyphae at the site of pycnidial formation, suggesting a possible protective role against other microbial competitors in nature . The compound targets cellular machineries and interferes with host immune responses, leading to phytotoxicity and antimicrobial activities .

Comparison with Similar Compounds

Ascochitine is structurally similar to citrinin, a well-known mycotoxin produced by fungal species in the genera Aspergillus, Monascus, and Penicillium . Both compounds exhibit broad-spectrum phytotoxicity and antimicrobial activities . this compound is unique in its specific production by Ascochyta species and its role in the pathogenicity of legume-associated fungi . Other similar compounds include ascochlorin, ascofuranol, and ascosalitoxin, which are also produced by Ascochyta species and exhibit similar biological activities .

Properties

CAS No. |

3615-05-2 |

|---|---|

Molecular Formula |

C15H16O5 |

Molecular Weight |

276.28 g/mol |

IUPAC Name |

3-[(2S)-butan-2-yl]-8-hydroxy-4-methyl-6-oxoisochromene-7-carboxylic acid |

InChI |

InChI=1S/C15H16O5/c1-4-7(2)14-8(3)9-5-11(16)12(15(18)19)13(17)10(9)6-20-14/h5-7,17H,4H2,1-3H3,(H,18,19)/t7-/m0/s1 |

InChI Key |

DZBCEUTUWOWUDY-ZETCQYMHSA-N |

Isomeric SMILES |

CC[C@H](C)C1=C(C2=CC(=O)C(=C(C2=CO1)O)C(=O)O)C |

Canonical SMILES |

CCC(C)C1=C(C2=CC(=O)C(=C(C2=CO1)O)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)

![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)

![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)